2-(2,5-Dichlorophenoxy)acetonitrile
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Overview
Description
“2-(2,5-Dichlorophenoxy)acetonitrile” is a chemical compound with the empirical formula C8H5Cl2NO . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI notation: 1S/C8H5Cl2NO/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5H,4H2 . This notation provides a standard way to encode the compound’s molecular structure and can be used to generate a visual structural diagram.Scientific Research Applications
Analytical Chemistry Applications
A study by Kashyap et al. (2005) developed a fast and efficient method using a modified Soxhlet apparatus and high-performance liquid chromatography (HPLC) with UV detection for the determination of 2,4-dichlorophenoxy acetic acid (a related compound) in soil samples. This method highlights the role of acetonitrile in the extraction and analysis process, demonstrating its effectiveness in recovering herbicide residues from environmental samples with high precision and low detection limits Kashyap et al., 2005.
Environmental Science Applications
Wetterauer et al. (2012) evaluated the cytotoxicity, dioxin-like activity, and estrogenicity of DDT metabolites, including p,p′-2,2-bis(4-ch1oropheny1)acetonitrile (DDCN), which is structurally related to 2-(2,5-Dichlorophenoxy)acetonitrile. The study found that these metabolites exhibit cytotoxic and estrogenic activities without dioxin-like activities, highlighting the potential environmental and health impacts of such compounds Wetterauer et al., 2012.
Materials Science Applications
Jeon et al. (2010) investigated the effects of polymerization medium on the chemical and physical properties of unsubstituted polythiophene, utilizing acetonitrile as a solvent. This research underscores the influence of solvent choice on the conductivity and crystalline structure of polymeric materials, with acetonitrile facilitating the synthesis of high-conductivity polythiophene Jeon et al., 2010.
Mechanism of Action
Target of Action
The primary target of 2-(2,5-Dichlorophenoxy)acetonitrile is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the COX-2 enzyme and preventing the formation of prostaglandins, it can effectively reduce inflammation and associated symptoms .
Safety and Hazards
The safety information available indicates that “2-(2,5-Dichlorophenoxy)acetonitrile” may cause eye irritation . It is classified under the GHS07 hazard class . The precautionary statements for this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVDBXFGOAPKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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